5-Fluoro-3-methyl-1H-indole-2-carbaldehyde
Overview
Description
Synthesis Analysis
The synthesis of indole derivatives, including those similar to 5-Fluoro-3-methyl-1H-indole-2-carbaldehyde, typically involves condensation reactions, cyclization, and functionalization of pre-existing indole cores. A notable method is the condensation reaction of 5-bromo-1H-indole-3-carbaldehyde with various reagents under reflux conditions, yielding good yields of desired products. These methods are characterized by their efficiency and the ability to introduce functional groups at specific positions on the indole ring (Barakat et al., 2017).
Molecular Structure Analysis
The molecular structure of indole derivatives, including 5-Fluoro-3-methyl-1H-indole-2-carbaldehyde, is often confirmed using X-ray single crystal diffraction. Hirshfeld surface analysis and DFT calculations provide insights into the intermolecular interactions, electron density distribution, and stability of these molecules. Such analyses reveal short intermolecular connections and evaluate atom-to-atom interaction percentages, which are crucial for understanding the reactivity and binding properties of these compounds (Barakat et al., 2017).
Chemical Reactions and Properties
Indole derivatives undergo a variety of chemical reactions, including nucleophilic substitutions, cyclizations, and condensations, to form new heterocyclic compounds. These reactions are influenced by the nature of substituents on the indole ring, which can dictate the regioselectivity and yield of the reaction products. For example, reactions with amino-5-alkyl(aryl)-4H-1,2,4-triazole-3-thiols afford new triazolo(thiadiazepino)indoles, showcasing the versatility of indole derivatives as precursors for synthesizing complex heterocyclic systems (Vikrishchuk et al., 2019).
Physical Properties Analysis
The physical properties of 5-Fluoro-3-methyl-1H-indole-2-carbaldehyde, such as melting point, solubility, and thermal stability, are crucial for its handling and application in synthesis. These properties are determined through experimental measurements and are essential for the compound's storage, manipulation, and use in chemical reactions. The thermal stability of similar compounds has been reported, indicating good stability up to certain temperatures, which is beneficial for their application in various chemical transformations (Barakat et al., 2017).
Chemical Properties Analysis
The chemical properties of 5-Fluoro-3-methyl-1H-indole-2-carbaldehyde, including its reactivity, chemical stability, and interaction with various reagents, are defined by its molecular structure. The presence of the fluoro and aldehyde functional groups contributes to its reactivity, allowing for further functionalization and incorporation into complex molecules. Studies involving the synthesis and reaction of similar indole derivatives provide insights into the chemical behavior of such compounds (Vikrishchuk et al., 2019).
Scientific Research Applications
Synthesis of Fluorinated Compounds
5-Fluoro-3-methyl-1H-indole-2-carbaldehyde is a key compound in the synthesis of various fluorinated compounds. Research has demonstrated efficient methods to prepare fluorinated pyrroles, which are important in medicinal chemistry. For example, a study by Surmont et al. (2009) describes the preparation of 2-aryl-3-fluoro-1H-pyrrole-5-carbaldehydes from corresponding pyrrolines, a process that highlights the importance of fluorinated indoles in organic synthesis (Surmont et al., 2009).
Crystal Structure and Molecular Interactions
Research has also focused on understanding the crystal structure and molecular interactions of related indole derivatives. For instance, a study by Ali et al. (2005) examined the molecular pairing and hydrogen bonding in 5-bromo-1H-indole-3-carbaldehyde compounds (Ali, Halim, & Ng, 2005). Barakat et al. (2017) explored the intermolecular interactions in the crystal structure of a similar indole derivative, contributing to a deeper understanding of these compounds at the molecular level (Barakat et al., 2017).
Organic Synthesis and Catalysis
5-Fluoro-3-methyl-1H-indole-2-carbaldehyde has been used in organic synthesis and catalysis. For example, Rao et al. (2019) investigated the catalytic activity of nickel ferrite nanoparticles in the synthesis of derivatives using this compound (Rao et al., 2019). Vikrishchuk et al. (2019) explored the reactions of similar indole carbaldehydes to create new heterocyclic compounds (Vikrishchuk et al., 2019).
Novel Compounds and Materials
Research into 5-Fluoro-3-methyl-1H-indole-2-carbaldehyde has led to the development of novel compounds and materials. Gribble et al. (2002) synthesized fused heterocycles from indole-3-carbaldehyde, demonstrating the versatility of indole derivatives in creating new materials (Gribble, Jiang, & Liu, 2002).
Sensor Development
Additionally, Wan et al. (2014) developed an indole-based sensor for hydrogen sulfate ion using a similar compound, indicating the potential of such derivatives in sensor technologies (Wan et al., 2014).
Safety And Hazards
properties
IUPAC Name |
5-fluoro-3-methyl-1H-indole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c1-6-8-4-7(11)2-3-9(8)12-10(6)5-13/h2-5,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXCNOLBLABFGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90360640 | |
Record name | 5-Fluoro-3-methyl-1H-indole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90360640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-3-methyl-1H-indole-2-carbaldehyde | |
CAS RN |
842972-09-2 | |
Record name | 5-Fluoro-3-methyl-1H-indole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90360640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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